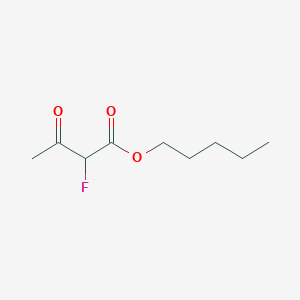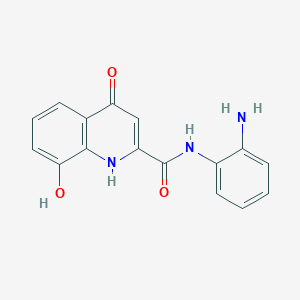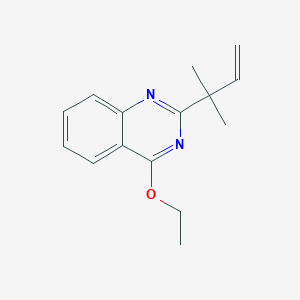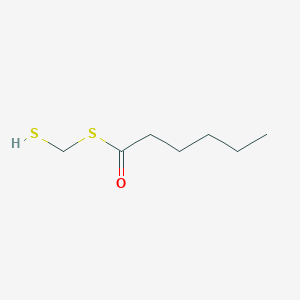
Pentyl 2-fluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-fluoro-3-oxobutanoate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of a fluorine atom at the α-position of the β-keto ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-fluoro-3-oxobutanoate typically involves the fluorination of β-dicarbonyl compounds. One common method is the use of p-iodotoluene difluoride as a fluorinating agent under neutral conditions. This method allows for the selective introduction of a fluorine atom into the α-position of β-dicarbonyl compounds . The reaction proceeds under mild conditions, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-fluoro-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pentyl 2-fluoro-3-oxobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentyl 2-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-fluoro-3-oxobutanoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 2-fluoro-3-oxobutanoate: Similar structure but with a methyl group instead of a pentyl group.
Propyl 2-fluoro-3-oxobutanoate: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
Pentyl 2-fluoro-3-oxobutanoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties
Properties
CAS No. |
650602-38-3 |
|---|---|
Molecular Formula |
C9H15FO3 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
pentyl 2-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H15FO3/c1-3-4-5-6-13-9(12)8(10)7(2)11/h8H,3-6H2,1-2H3 |
InChI Key |
DASAMKOMXCXYIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)

![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)




![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)

![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)

